molecular formula C9H8N2O2 B2412930 5-Methyl-1h-indazole-4-carboxylic acid CAS No. 1360927-57-6

5-Methyl-1h-indazole-4-carboxylic acid

Cat. No.: B2412930
CAS No.: 1360927-57-6
M. Wt: 176.175
InChI Key: BSZNJJXTCSVIAT-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6) is a high-value indazole derivative supplied as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of diverse derivatives, particularly through the formation of amide bonds. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antidepressant, anti-inflammatory, analgesic, and antitumor properties . As a substituted indazole, its reactivity and application potential are influenced by the position of the carboxyl group and the methyl substituent. The compound is characterized by its molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . Researchers utilize this chemical exclusively as a synthetic intermediate to develop novel heterocyclic compounds, such as triazoles and oxadiazoles linked to indazole, which are investigated for potential antimicrobial and other therapeutic applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Proper safety protocols must be followed during handling; refer to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNJJXTCSVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360927-57-6
Record name 5-methyl-1H-indazole-4-carboxylic acid
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Advanced Synthetic Methodologies for 5 Methyl 1h Indazole 4 Carboxylic Acid and Its Congeners

Strategies for Constructing the 1H-Indazole-4-carboxylic Acid Core

The synthesis of the 1H-indazole-4-carboxylic acid core presents a significant challenge due to the need for regioselective control in the introduction of the carboxylic acid group at the C4 position. Various strategies have been developed to achieve this, primarily involving cyclization reactions to form the bicyclic indazole system and subsequent or concurrent functionalization.

Cyclization Reactions and Ring Formation Pathways

The construction of the indazole ring is the cornerstone of synthesizing these compounds. Several cyclization strategies can be envisioned to produce the desired 4-carboxy-substituted indazole core.

One plausible approach involves the intramolecular cyclization of appropriately substituted phenylhydrazones . This classical method, a variation of the Fischer indole (B1671886) synthesis, can be adapted for indazole synthesis. For instance, the condensation of a 2-formyl-3-methyl-6-nitrobenzoic acid derivative with hydrazine (B178648) would form a phenylhydrazone intermediate. Subsequent reductive cyclization, often mediated by reagents like sodium dithionite (B78146) or catalytic hydrogenation, would lead to the formation of the indazole ring with the desired substitution pattern. The nitro group in the ortho position to the hydrazone is crucial for facilitating the cyclization.

Another powerful strategy is the intramolecular N-arylation of ortho-haloarylhydrazones . A suitable precursor, such as a derivative of 2-chloro-3-methyl-6-formylbenzoic acid, could be reacted with hydrazine to form the corresponding hydrazone. A copper-catalyzed intramolecular Ullmann-type coupling reaction can then be employed to facilitate the N-N bond formation and concomitant cyclization to the indazole core. This method offers good functional group tolerance, which is advantageous when dealing with the carboxylic acid moiety.

Transition-metal-catalyzed reactions have emerged as a versatile tool in heterocyclic synthesis. A palladium-catalyzed intramolecular amination of N-tosylhydrazones derived from ortho-haloaryl ketones or aldehydes is another viable route. This approach allows for the formation of the N-N bond under relatively mild conditions.

A summary of potential cyclization strategies is presented in Table 1.

Cyclization StrategyPrecursor TypeKey TransformationPotential Advantages
Reductive CyclizationSubstituted PhenylhydrazoneReduction of a nitro group and subsequent cyclizationUtilizes readily available starting materials.
Intramolecular N-ArylationOrtho-haloarylhydrazoneCopper-catalyzed N-N bond formationGood functional group tolerance.
Intramolecular AminationN-Tosylhydrazone of ortho-haloaryl ketone/aldehydePalladium-catalyzed N-N bond formationMild reaction conditions.

Functionalization at Key Positions of the Indazole Nucleus

Direct functionalization of a pre-formed indazole ring is an alternative and often complementary strategy to construct the target molecule. While C-H functionalization of indazoles has been extensively studied, achieving regioselectivity at the C4 position remains a challenge.

Directed metalation-carboxylation represents a potential route. By installing a suitable directing group on the indazole nucleus, it is possible to direct a metalating agent, such as an organolithium reagent, to the C4 position. Subsequent quenching with carbon dioxide would introduce the carboxylic acid group. The choice and subsequent removal of the directing group are critical for the success of this strategy. While this has been demonstrated for indoles, its application to indazoles for C4-carboxylation requires further investigation. nih.gov

Transition-metal-catalyzed carboxylation of a C4-halo-indazole derivative is another promising approach. For instance, a 4-bromo-5-methyl-1H-indazole, which can be synthesized via a multi-step sequence, could be subjected to a palladium-catalyzed carbonylation reaction using carbon monoxide as the C1 source. This method is widely used for the synthesis of aromatic carboxylic acids.

Furthermore, functionalization can also be achieved through modification of existing substituents . For example, a 4-formyl-5-methyl-1H-indazole could be oxidized to the corresponding carboxylic acid. The formyl group can be introduced through various formylation reactions on a suitable precursor. A patent describes the synthesis of 4-bromo-5-methyl-1H-indazole, which could potentially be converted to the 4-formyl derivative via a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). google.com

Stereoselective Synthesis and Enantiomeric Purity Considerations

When the congeners of 5-Methyl-1h-indazole-4-carboxylic acid bear a stereocenter, for example, in a substituent attached to the indazole core, controlling the stereochemistry becomes paramount.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess. For instance, if a side chain at a specific position of the indazole is introduced via a carbon-carbon bond-forming reaction, a chiral catalyst can be employed to control the stereochemical outcome. While much of the work on enantioselective functionalization of indazoles has focused on the C3 position, the principles can be extended to other positions.

The use of chiral auxiliaries is another established method. A chiral auxiliary can be attached to the indazole or the reacting partner to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary can be removed.

Resolution of racemates is a classical technique that can be employed to separate enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The choice of method will depend on the specific structure of the target molecule and the position of the stereocenter. For congeners with a chiral center in a substituent at the C4 or C5 position, the synthetic strategy would need to be carefully designed to incorporate the stereoselective step at an appropriate stage.

Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Approaches)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly and efficient processes.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of heterocyclic compounds like indazoles. jchr.orgjchr.org The rapid and uniform heating provided by microwaves can lead to shorter reaction times, higher yields, and reduced side product formation. The cyclization and functionalization steps in the synthesis of this compound could potentially be optimized using microwave irradiation.

Photochemical synthesis offers a green alternative to traditional thermal reactions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization and cross-coupling reactions. The development of photochemical methods for the synthesis and functionalization of indazoles could lead to more sustainable routes.

By incorporating these green chemistry principles, the synthesis of this compound and its congeners can be made more efficient, cost-effective, and environmentally responsible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Methyl 1h Indazole 4 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives based on the 5-Methyl-1h-indazole-4-carboxylic acid scaffold can be significantly influenced by modifications at several key positions: the carboxylic acid group at position 4, the methyl group at position 5, other positions on the benzene (B151609) ring (6 and 7), and the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2).

Modifications of the Carboxylic Acid Group (C4-Position):

The carboxylic acid moiety is a versatile functional group that can be modified to modulate a compound's physicochemical properties and biological interactions. In drug design, carboxylic acids are often converted into esters, amides, or other bioisosteres to enhance cell permeability, alter binding interactions, or improve metabolic stability. For instance, the synthesis of 1H-indazole-3-carboxamide derivatives has been a successful strategy in developing selective serotonin (B10506) 5-HT4 receptor ligands. nih.gov Similarly, converting the C4-carboxylic acid of the 5-methyl-1H-indazole scaffold into various amides could lead to derivatives with altered target affinities and pharmacokinetic profiles.

Modifications on the Indazole Ring:

Substituents on the bicyclic indazole ring play a critical role in determining the molecule's interaction with its biological target.

C4-Position: In a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that having methoxy (B1213986) or hydroxyl groups at the C4-position resulted in more potent compounds. acs.org This suggests that for the this compound scaffold, replacing the carboxylic acid with other hydrogen-bond donors or acceptors could be a key strategy.

C5-Position: The methyl group at the C5-position can be replaced with other substituents to explore steric and electronic effects. Studies on different indazole-based kinase inhibitors have shown that introducing aryl or O-aryl groups at the 5-position can lead to potent activity. ias.ac.in

C6 and C7-Positions: Research on other indazole derivatives has highlighted the importance of substituents at other positions on the benzene ring. For example, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at both the 4- and 6-positions played a crucial role in their inhibitory activity. nih.gov For CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org

The table below summarizes the impact of various substituent modifications on the biological activity of different indazole-based scaffolds, providing insights that could be applicable to this compound derivatives.

Scaffold PositionSubstituentTargetEffect on Biological Efficacy
C4 Methoxy, HydroxylCCR4Increased Potency acs.org
C6 Various small groupsCCR4Preferred over C5 or C7 substitution acs.org
C4 & C6 DisubstitutionIDO1Crucial for inhibitory activity nih.gov
N1 meta-substituted benzyl (B1604629) groupsCCR4Increased Potency acs.org

Positional and Stereochemical Effects on Pharmacological Profiles

The arrangement of substituents on the indazole ring and the stereochemistry of chiral centers can have a profound effect on the pharmacological profile of a drug candidate.

Positional Isomerism:

The indazole core has two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being generally more thermodynamically stable. nih.gov Alkylation or substitution can occur at either the N1 or N2 position, leading to regioisomers with distinct biological activities and properties. The specific location of the carboxylic acid group is also critical. The title compound is a 4-carboxylic acid derivative, while other research has focused on 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxylic acid derivatives for different therapeutic targets. nih.govchemimpex.comchemimpex.com For example, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT4 receptor antagonists. nih.gov This highlights how the positional arrangement of the functional groups on the indazole scaffold dictates its interaction with specific biological targets.

Stereochemical Considerations:

While the core this compound is achiral, the introduction of chiral centers through substituent modification can lead to stereoisomers. It is common in medicinal chemistry for enantiomers or diastereomers of a compound to exhibit significantly different potency, selectivity, and metabolic profiles. For example, in the development of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives, the specific stereochemistry was integral to the compound's activity. nih.gov Therefore, when modifying the this compound scaffold with chiral substituents, the evaluation of individual stereoisomers is essential to identify the optimal configuration for the desired pharmacological effect.

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational drug design leverages an understanding of the target's structure and the SAR of a chemical series to create more potent and selective molecules. For derivatives of this compound, several design principles can be applied.

Structure-Guided and Knowledge-Based Design:

The indazole scaffold is recognized as an effective "hinge-binder" that can interact with the ATP-binding pocket of many kinases. nih.gov In the rational design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole fragment was specifically chosen for this purpose. nih.gov By using molecular docking and knowledge of the target's binding site, modifications can be designed to optimize these interactions. For instance, substituents can be added to the indazole core to fit into adjacent hydrophobic pockets, thereby increasing both potency and selectivity. nih.govnih.gov

Bioisosteric Replacement:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy for optimizing drug candidates. dntb.gov.ua In the development of FLT3 inhibitors, a benzimidazole (B57391) scaffold was introduced as a bioisostere for a quinazoline (B50416) core, while retaining the crucial indazole moiety. nih.gov This modification aimed to improve the compound's properties and structural flexibility. nih.gov For this compound, the carboxylic acid group itself could be replaced with known bioisosteres like tetrazoles or hydroxamic acids to potentially improve oral bioavailability or alter target binding.

The table below illustrates rational design strategies applied to indazole-containing compounds.

Design PrincipleStrategyApplication ExampleOutcome
Hinge Binding Incorporate indazole fragmentFLT3 Kinase InhibitorsBinds to ATP-binding pocket nih.gov
Bioisosteric Replacement Replace quinazoline with benzimidazoleFLT3 Kinase InhibitorsImproved structural flexibility and properties nih.gov
Structure-Guided Design Add groups to fit hydrophobic pocketsVarious Kinase InhibitorsEnhanced potency and selectivity nih.govnih.gov

By systematically applying these SAR, SPR, and rational design principles, novel derivatives of this compound can be developed with enhanced potency, selectivity, and drug-like properties for a range of therapeutic targets.

Biological Activities and Therapeutic Potential of 5 Methyl 1h Indazole 4 Carboxylic Acid Scaffolds

Oncology Research Applications

The indazole core is a key component in numerous compounds investigated for their anti-tumor properties. nih.gov The structural versatility of the 5-Methyl-1h-indazole-4-carboxylic acid scaffold allows for modifications that can lead to potent and selective anticancer agents. nih.govchemimpex.com

Derivatives built upon the 1H-indazole framework have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. In one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects. nih.gov One particular compound, designated 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Furthermore, the antitumor activity of certain mercapto-derived indazole compounds was found to be most effective against Hep-G2 hepatoma cells. nih.gov The substitution pattern on the indazole ring was shown to significantly influence the anti-proliferative activity against Hep-G2 cells. nih.gov Similarly, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, which share structural similarities with indazoles, were found to have potent anti-proliferative activity against a broad spectrum of tumor cell lines, with a notable selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov

Table 1: Preclinical Efficacy of Indazole Derivative (Compound 6o)

Cell Line Cancer Type IC50 Value (µM) Selectivity
K562 Chronic Myeloid Leukemia 5.15 High
A549 Lung Cancer - -
PC-3 Prostate Cancer - -
Hep-G2 Hepatoma - -

The antitumor effects of indazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov The promising compound 6o, a 1H-indazole-3-amine derivative, was found to exert its cytotoxic effects by inducing apoptosis and affecting the cell cycle in a concentration-dependent manner. nih.gov Further investigation suggested that its mechanism of action may involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov Related heterocyclic compounds, such as pyrazole-carboxylic acid derivatives, have also been shown to induce cell cycle arrest at the G0/G1 interphase in various cancer cell types while having no observed effects on normal human cells. nih.gov

A significant challenge in chemotherapy is the development of multidrug resistance (MDR) in cancer cells. mdpi.com Research into novel compounds that can circumvent or reverse this resistance is crucial. While direct studies on this compound for this purpose are limited, the exploration of other complex molecules provides mechanistic insights that could be applicable. For instance, ivermectin has been shown to reverse drug resistance by inhibiting the EGFR/ERK/Akt/NF-κB pathway, which leads to the reduced transcription of P-glycoprotein (P-gp), a key efflux pump responsible for MDR. nih.gov This suggests that targeting signaling pathways that regulate MDR-related proteins is a viable strategy. Compounds that can overcome resistance to platinum-based drugs, a common issue in ovarian cancer, are of particular interest. mdpi.com The development of indazole-based scaffolds could potentially be directed towards inhibiting such resistance mechanisms, representing a promising avenue for future cancer therapy research. mdpi.commdpi.com

Immunological and Inflammatory Disease Modulation

The this compound scaffold is also a valuable starting point for developing agents that can modulate the immune system and inflammatory processes. chemimpex.comnih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. nih.gov Studies on related indazole structures have demonstrated their potential in this area. For example, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in preclinical models. nih.gov The most active compound from this series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. nih.gov The anti-inflammatory properties of these compounds are linked to their ability to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins. nih.gov Inspired by the success of other heterocyclic structures as COX-2 inhibitors, research into indazole derivatives continues. For instance, novel 1,4-benzoxazine derivatives have shown optimal COX-2 inhibition with high selectivity over the COX-1 isoform, suggesting that the indazole scaffold could be similarly optimized to create potent and selective anti-inflammatory agents. rsc.org

Table 2: COX-2 Inhibition by Structurally Related Heterocyclic Compounds

Compound Class Example Compound COX-2 IC50 (µM) Selectivity Index (SI)
1,4-Benzoxazine Derivatives 3e, 3f, 3r, 3s 0.57–0.72 186.8–242.4

Beyond direct enzyme inhibition, indazole-based compounds can modulate key pathways in the immune system. The nuclear hormone receptor RORγt (Retinoid-related orphan receptor gamma t) is a master regulator for the differentiation of T helper 17 (Th17) cells. nih.govnih.gov These cells play a crucial role in the pathogenesis of many autoimmune diseases by producing inflammatory cytokines like IL-17. nih.gov

The discovery of N-(Indazol-3-yl)piperidine-4-carboxylic acids as highly potent and selective RORγt allosteric inhibitors highlights the potential of the indazole scaffold in this area. nih.gov Starting from a weakly active indazole hit, medicinal chemistry efforts led to the development of optimized compounds with exquisite potency and improved pharmacokinetic profiles. nih.gov These small molecule inhibitors bind to an allosteric pocket in the RORγt ligand-binding domain, regulating its transcriptional activity and thereby suppressing Th17 cell development and IL-17 production. nih.govresearchgate.net This approach offers a promising therapeutic strategy for treating autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.gov

Anti-infective and Antimicrobial Prospects

The indazole nucleus, a key structural motif in numerous therapeutic agents, has been the subject of extensive research to explore its potential in combating infectious diseases. Derivatives of the indazole carboxylic acid scaffold have been synthesized and evaluated for a range of antimicrobial activities.

While research specifically on this compound is limited in the available literature, studies on closely related indazole derivatives highlight the potential of this scaffold as a source of antibacterial agents. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. These compounds demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and both penicillin-susceptible and penicillin-resistant Staphylococcus aureus, as well as Streptococcus pyogenes. For instance, certain derivatives showed significantly more potent activity against penicillin-resistant S. aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). One compound, in particular, exhibited the best activity against S. pyogenes, proving more active than ciprofloxacin.

In another study, derivatives of 1-methylindazole-3-carboxylic acid were synthesized and screened for their antibacterial properties. These compounds, developed by coupling the indazole core with 7-aminocephalosporic acid, were evaluated using the food poisoning technique, where they demonstrated inhibitory effects on bacterial growth.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

Compound ClassTarget Protein/MechanismTest Organism(s)Key Findings
4-bromo-1H-indazole derivativesFtsZ InhibitorsStaphylococcus aureus (penicillin-resistant), Staphylococcus epidermidis, Streptococcus pyogenesUp to 256-fold more potent than 3-MBA against resistant S. aureus. Compound 9 showed activity of 4 µg/mL against S. pyogenes.
1-methylindazole-3-carboxylic acid derivativesNot specifiedVarious bacteriaShowed positive results for antibacterial activity in screening assays.

The versatility of the indazole scaffold extends to antifungal and antiparasitic applications. Research has shown that incorporating the indazole moiety into other molecular frameworks can yield potent anti-infective agents.

Antifungal Research: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven types of phytopathogenic fungi. Within this series, compounds that included an indazole group, such as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated the highest antifungal activity. This particular compound exhibited superior efficacy against all seven tested fungi when compared to the commercial fungicide boscalid, indicating that the indazole component plays a crucial role in enhancing bioactivity. researchgate.netresearchgate.net

Antiparasitic Research: The indazole nucleus is a promising scaffold for developing drugs against parasitic diseases, including leishmaniasis and Chagas disease (American trypanosomiasis). researchgate.net

Antileishmanial Activity: Various indazole derivatives have shown potent activity against Leishmania species. mdpi.comnih.gov For example, 3-alkoxy-1-benzyl-5-nitroindazole derivatives displayed significant inhibitory effects against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana in vitro. mdpi.com Subsequent in vivo studies in a mouse model of cutaneous leishmaniasis confirmed the leishmanicidal activity of these compounds, with one derivative showing efficacy comparable to the reference drug Amphotericin B in reducing lesion size and parasite load. researchgate.netmdpi.com Other studies on 3-chloro-6-nitro-1H-indazole derivatives also reported strong to moderate activity against L. infantum. nih.gov

Antitrypanosomal Activity: The indazole scaffold has been identified as a promising starting point for antichagasic agents. researchgate.netresearchgate.net Studies have shown that 5-nitroindazole (B105863) derivatives can inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The mechanism of action is thought to involve the inhibition of trypanothione (B104310) reductase and the induction of oxidative stress. researchgate.net Additionally, a series of indazole N-oxide derivatives were synthesized and showed interesting activity against two different strains and life stages of the T. cruzi parasite. nih.gov

Table 2: Antifungal and Antiparasitic Activity of Selected Indazole Scaffolds

Compound ClassActivity TypeTarget Organism(s)Key Findings
Indazole-pyrazole amidesAntifungalColletotrichum orbiculare, Rhizoctonia solani, Botrytis cinerea, etc.Indazole-containing compounds showed the highest activity, outperforming the commercial fungicide boscalid. researchgate.netresearchgate.net
3-alkoxy-1-benzyl-5-nitroindazolesAntileishmanialLeishmania amazonensis, L. infantum, L. mexicanaPotent in vitro inhibition (IC50 = 0.43–5.6 µM) and in vivo efficacy comparable to Amphotericin B. mdpi.com
3-chloro-6-nitro-1H-indazolesAntileishmanialLeishmania infantumSeven derivatives exhibited strong to moderate activity against the parasite. nih.gov
5-nitroindazoles & N-oxidesAntitrypanosomalTrypanosoma cruziDemonstrated growth inhibition, potentially via oxidative stress and enzyme inhibition. researchgate.netnih.gov

Reproductive Health Research: Antispermatogenic Activity

Indazole-3-carboxylic acids are one of the most extensively studied classes of non-hormonal male contraceptive agents. mdpi.comnih.gov The lead compound in this family is lonidamine, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, which was initially developed as an anticancer drug but was also found to possess potent antispermatogenic properties. researchgate.net

Research has focused on synthesizing and testing numerous halogenated 1-benzyl-indazole-3-carboxylic acids to optimize this activity. mdpi.comnih.gov These compounds induce disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appear unaffected. mdpi.com This targeted action on specific stages of sperm development is a key feature of their antispermatogenic effect. researchgate.net

A notable, more potent analog is gamendazole (B1674601). nih.gov This compound, an indazole carboxylic acid derivative, achieved a 100% infertility rate in male rats after a single oral administration. nih.govnih.gov Studies suggest that the primary target of gamendazole is the Sertoli cells within the testes. The compound was shown to inhibit the production of inhibin B by these cells in vitro at very low concentrations. nih.govnih.gov While fertility returned in a majority of the test subjects, these findings underscore the high potency of the indazole carboxylic acid scaffold in reversibly blocking spermatogenesis. nih.gov

Table 3: Antispermatogenic Activity of Indazole Carboxylic Acid Derivatives in Rats

CompoundStructure TypeAdministrationKey ObservationsReversibility
Lonidamine 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidOralInduces loss of spermatocytes and spermatids; disrupts Sertoli-germ cell junctions. researchgate.netmdpi.comGenerally reversible.
Gamendazole Indazole-3-acrylic acid derivativeSingle Oral Dose100% infertility achieved in proven-fertile male rats. nih.govnih.govFertility returned in a majority of animals after 9 weeks. nih.gov
Other 1-halobenzyl derivatives 1H-indazole-3-carboxylic acidOralPotent antispermatogenic activity, causing disorganization of seminiferous tubules. mdpi.comnih.govVaries by specific derivative.

Neurobiological Applications and CNS Activity

The indazole carboxylic acid framework serves as a valuable scaffold in the development of drugs targeting the central nervous system (CNS). While direct CNS activity studies on this compound are not prominent, the broader class of indazole carboxylic acids are recognized as crucial intermediates for synthesizing pharmaceuticals aimed at treating neurological and psychiatric disorders.

Indazole-3-carboxylic acid is a key starting material for the manufacture of agonists and partial agonists of the nicotinic α-7 receptor. These agents are under investigation for treating conditions associated with malfunctioning nicotinic acetylcholine (B1216132) receptors, such as Alzheimer's disease and schizophrenia.

More recently, a series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective agonists for GPR120, a G protein-coupled receptor with therapeutic potential for diabetes. A significant finding during this research was that some of these compounds exhibited unexpectedly high penetration into the CNS. This property highlights the potential of the indazole carboxylic acid scaffold to be adapted for brain-penetrant drugs, which is a critical requirement for treating many neurological conditions. The general indazole scaffold is considered a "privileged scaffold" for CNS-active drugs due to its structural properties that allow it to interact with various biological targets within the brain.

Elucidation of Molecular Mechanisms of Action and Target Engagement for 5 Methyl 1h Indazole 4 Carboxylic Acid

Enzyme Inhibition Studies and Mechanistic Insights

The indazole core structure is a versatile building block used in the design of enzyme inhibitors. chemimpex.com While specific mechanistic studies on 5-Methyl-1h-indazole-4-carboxylic acid are not extensively detailed, research on related indazole derivatives provides insights into its potential enzymatic targets.

Protein Kinase Inhibition (e.g., EZH2, PDK1, MAPK1, MYT1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. The indazole scaffold has been incorporated into molecules designed to target these enzymes.

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). It plays a key role in epigenetic silencing and is a target in oncology. nih.gov Inhibitors of EZH2 often work by competing with the methyl group donor S-Adenosyl methionine (SAM). nih.gov While many known EZH2 inhibitors feature a pyridone-benzamide or indole (B1671886) core, the indazole structure is also recognized in this context. nih.gov Although direct inhibition of EZH2 by this compound has not been specifically documented, the broader family of indazole derivatives has been explored for this activity. nih.gov

Phosphoinositide-dependent kinase-1 (PDK1): Research has led to the identification of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent inhibitors of PDK1, with some compounds showing activity in the nanomolar range (IC50 values of 80 and 90 nM). nih.gov This indicates that the indazole nucleus can be effectively utilized to target the PDK1 kinase.

There is a lack of specific research data detailing the direct inhibitory effects of this compound on Mitogen-activated protein kinase 1 (MAPK1) and Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (MYT1). However, the indazole framework is a known motif in multi-kinase inhibitors, suggesting a potential for broader kinase interaction. nih.govaun.edu.eg

Other Enzymatic Targets (e.g., α-glucosidase, Carboxylesterase)

Beyond protein kinases, the indazole scaffold has been investigated for its role in inhibiting other classes of enzymes.

α-glucosidase: This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While studies have not specifically named this compound, various heterocyclic compounds are known to be effective α-glucosidase inhibitors.

Carboxylesterase: There is limited specific information available regarding the interaction between this compound and carboxylesterases.

Receptor Interaction Profiling and Signaling Pathway Interventions (e.g., Serotonin (B10506) Receptors, Estrogen Receptor)

Indazole derivatives have been synthesized and evaluated for their ability to interact with various G-protein-coupled receptors (GPCRs) and nuclear receptors, thereby intervening in key signaling pathways.

Serotonin Receptors: The indazole core is a known bioisostere for the indole nucleus found in serotonin, making it a structure of interest for targeting serotonin receptors (5-HTRs). nih.gov Derivatives of indazole-3-carboxylic acid have been developed as multi-target ligands with affinities for dopamine (B1211576) D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov These compounds interact with key amino acid residues, such as Phe 6.52 and Tyr 2.64 in the 5-HT1A receptor, through π–π stacking interactions. nih.gov

Indazole Derivative ClassReceptor TargetAffinity/Activity
Indazole-piperazine scaffold5-HT1AAgonistic activity
Indazole-piperazine scaffold5-HT2AVariable affinity (Ki)

Estrogen Receptor: Nonsteroidal compounds featuring a phenyl-2H-indazole core have been developed as highly selective ligands for the estrogen receptor beta (ERβ). nih.gov These "indazole estrogens" can achieve affinities for ERβ comparable to estradiol, with over 100-fold selectivity against estrogen receptor alpha (ERα). nih.gov This selective binding translates to potent efficacy in cell-based transcriptional assays. nih.gov The interaction suggests that the indazole scaffold is a valuable pharmacophore for designing ligands that can selectively modulate ERβ-mediated signaling pathways, which are implicated in hormonal cancers. nih.govmdpi.com

Indazole Derivative ClassReceptor TargetSelectivityPotency
Phenyl-2H-indazole coreERβ>100-fold vs ERαComparable to Estradiol

Identification and Validation of Novel Biological Targets

The indazole heterocycle is recognized for its broad pharmacological potential, including anti-inflammatory, anticancer, and anti-HIV activities. nih.gov This versatility suggests that indazole-containing compounds, including this compound, may interact with a range of biological targets beyond those traditionally studied. As a building block, it is used in biochemical research to explore enzyme inhibition and receptor interactions to better understand biological pathways and disease mechanisms. chemimpex.com The ability to modify its structure allows for the exploration of diverse chemical space in the search for novel therapeutics for oncology, immunology, and central nervous system disorders. nbinno.com However, the specific identification and validation of novel biological targets for this compound itself remain an active area of research.

Computational and Biophysical Characterization of 5 Methyl 1h Indazole 4 Carboxylic Acid Ligands

Molecular Docking and Ligand-Protein Interaction Analysis

There is currently a lack of publicly available scientific literature detailing specific molecular docking studies and ligand-protein interaction analyses for 5-Methyl-1h-indazole-4-carboxylic acid. While research on other indazole derivatives often includes such computational investigations to predict binding affinities and interaction patterns with various protein targets, these studies are not directly applicable to this specific compound due to structural differences that would significantly alter the results. nih.govresearchgate.net

Molecular Dynamics Simulations for Binding Conformation and Stability

Similarly, no specific molecular dynamics simulation studies for this compound have been found in published research. Molecular dynamics simulations are typically performed to understand the conformational changes and stability of a ligand-protein complex over time. nih.govnih.gov Without initial docking studies to provide a starting complex, and without specific research focus on this compound, such simulations have not been carried out and reported.

Predictive Modeling for ADME and Toxicity Profiles (e.g., QSAR, in silico ADMET)

While in silico ADMET (Absorption, Distribution, Metabolism, and Excretion) and Quantitative Structure-Activity Relationship (QSAR) predictions are common for novel compounds in drug discovery, specific predictive models and their results for this compound are not available in the scientific literature. nih.govnih.gov General predictive tools could be applied to the compound's structure, but detailed, validated studies have not been published.

Pharmacokinetics, Drug Metabolism, and Bioavailability of 5 Methyl 1h Indazole 4 Carboxylic Acid Analogs

Absorption and Distribution Dynamics in Biological Systems

The absorption and distribution of indazole analogs are heavily influenced by their physicochemical properties, such as lipophilicity and their affinity for plasma proteins. Many indazole derivatives, particularly in the class of synthetic cannabinoid receptor agonists (SCRAs), exhibit high lipophilicity, which dictates their interaction with biological membranes and distribution in tissues. nih.govresearchgate.net

Experimentally determined Log D7.4 values, which measure lipophilicity at physiological pH, for a range of indazole-3-carboxamide SCRAs fall between 2.81 and 4.95, indicating significant lipid solubility. nih.gov This high lipophilicity contributes to extensive plasma protein binding (PPB). For instance, various indazole-3-carboxamide analogs have been shown to be highly bound to plasma proteins, with binding percentages ranging from 88.9% to 99.5%. nih.govnih.gov This high degree of binding can limit the concentration of free drug available to exert its pharmacological effect and can influence its distribution and clearance.

In contrast, specific structural modifications can be tailored to control distribution. For example, the indazole analog VU6067416 was found to have a high fraction unbound (fu) in plasma across species and low predicted P-glycoprotein (P-gp) efflux, which suggests a high potential for penetration into the central nervous system. acs.org Conversely, another indazole-based partial agonist was specifically designed for peripheral selectivity, demonstrating good oral absorption but less than 10% brain penetrance in mouse pharmacokinetic studies. bohrium.com The use of isotopically-labeled indazole derivatives in tissue distribution studies further aids in characterizing their localization within biological systems. google.comgoogle.com

Compound ClassParameterObserved Range/ValueReference
Indazole-3-Carboxamide SCRAsLog D7.42.81 to 4.95 nih.gov
Plasma Protein Binding (PPB)88.9% to 99.5% nih.govnih.gov
Indazole Analog (VU6067416)Predicted Brain PenetrationHigh potential (low P-gp efflux) acs.org
Indazole Partial Agonist (Compound 45)Brain Penetrance (Mouse)< 10% bohrium.com

Metabolic Pathways and Metabolite Identification

The biotransformation of indazole analogs is extensive, with parent compounds often being rapidly metabolized in the liver. In vitro studies using human liver microsomes (HLMs) and human hepatocytes (HHeps) have been instrumental in identifying the primary metabolic routes. mdpi.com

For indazole-3-carboxamide analogs, the major metabolic pathways include:

Hydrolysis: The terminal amide or ester linkage is frequently cleaved to form a carboxylic acid metabolite. diva-portal.orgnih.gov In some cases, this hydrolysis product is the most abundant metabolite detected. diva-portal.org

Hydroxylation: The addition of hydroxyl groups is a common phase I reaction, occurring on various parts of the molecule, including alkyl side chains and the indazole ring itself. diva-portal.orgnih.gov

Dehydrogenation: Hydroxylated metabolites can be further oxidized to form ketone or carboxylate metabolites. nih.gov

Dihydrodiol Formation: For analogs containing an alkene moiety (e.g., a pentenyl side chain), oxidation to an epoxide followed by hydration leads to the formation of a dihydrodiol metabolite. nih.govnih.gov

N-Dealkylation: The removal of alkyl groups from nitrogen atoms is another observed biotransformation. nih.gov

Glucuronidation: As a phase II reaction, glucuronic acid can be conjugated to the parent compound or its phase I metabolites, particularly at hydroxyl groups, to facilitate excretion. diva-portal.orgnih.gov

For example, the in vitro metabolism of ADB-P-5Br-INACA in human hepatocytes resulted in ten metabolites, with the most abundant being formed through amide hydrolysis. diva-portal.org The second and third most abundant metabolites were monohydroxylated products. diva-portal.org Similarly, studies on ADB-BUTINACA and MDMB-4en-PINACA identified numerous metabolites formed through these varied pathways. nih.gov

Metabolic PathwayDescriptionExample Compound ClassReference
Amide/Ester HydrolysisCleavage of amide or ester bond to form a carboxylic acid.Indazole-3-Carboxamides (e.g., ADB-P-5Br-INACA) diva-portal.orgnih.gov
HydroxylationAddition of -OH group to alkyl chains or aromatic rings.Indazole-3-Carboxamides (e.g., ADB-BUTINACA) diva-portal.orgnih.gov
DehydrogenationOxidation of a hydroxyl group to a ketone or carboxylic acid.Indazole-3-Carboxamides nih.gov
Dihydrodiol FormationEpoxidation and subsequent hydration of an alkene.MDMB-4en-PINACA nih.govnih.gov
GlucuronidationConjugation with glucuronic acid (Phase II).Indazole Analogs diva-portal.orgnih.gov

Systemic Clearance and Elimination Characteristics

The systemic clearance of indazole analogs is closely linked to their metabolic stability and plasma protein binding. Many of these compounds are characterized as high-clearance drugs. In vitro assays using pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps) are used to determine intrinsic clearance (CLint), which reflects the metabolic capacity of the liver. nih.gov

Similarly, studies on indazole analogs of 5-MeO-DMT showed low predicted hepatic clearance in human microsomes, with one potent analog, VU6067416, demonstrating low turnover. acs.org Another analog in this series, compound 6a, had a predicted human hepatic clearance (CLhep) of 12.1 (mL/min)/kg. nih.gov

CompoundAssay SystemParameterValue (mL/min/kg)Reference
(R)-AB-FUBINACApHLMIntrinsic Clearance (CLint)13.7 ± 4.06 nih.govnih.gov
(S)-AMB-FUBINACA2944 ± 95.9 nih.govnih.gov
(S)-AB-FUBINACApHHepsIntrinsic Clearance (CLint)110 ± 34.5 nih.govnih.gov
(S)-AMB-FUBINACA3216 ± 607 nih.govnih.gov
(S)-AB-FUBINACApHLMPredicted Hepatic Clearance (CLH)0.34 ± 0.09 nih.govnih.gov
(S)-5F-AMB-PINACA17.79 ± 0.20 nih.govnih.gov
Indazole Analog 6aHuman MicrosomesPredicted Hepatic Clearance (CLhep)12.1 nih.gov

Influence of Structural Modifications on Bioavailability

Structural modification is a key strategy to modulate the bioavailability of indazole analogs by altering their physicochemical and metabolic properties. The replacement of a carboxylic acid group with a bioisostere is a classic approach to improve oral bioavailability. Carboxylic acids can be metabolically labile and their acidic nature can limit passive diffusion across membranes. nih.gov Bioisosteres such as tetrazoles or 5-oxo-1,2,4-oxadiazoles can mimic the carboxylic acid's function in binding to a target receptor while offering improved properties. nih.govdrughunter.com For example, replacing a tetrazole, which has an acidity similar to a carboxylic acid, with a less acidic 5-oxo-1,2,4-oxadiazole has been shown to increase oral bioavailability in AT1 receptor antagonists. nih.gov

The indazole nucleus itself is often used as a bioisostere for other aromatic systems like indole (B1671886) or phenol. acs.org This substitution can lead to superior metabolic stability and bioavailability. nih.govpharmablock.com

Specific substitutions on the indazole ring also have a profound impact on metabolic stability. In one study, an unsubstituted indole analog (compound 8) was metabolically unstable with a short half-life (T1/2 = 12.35 min) in mouse liver microsomes. nih.gov Introducing an electron-donating group (EDG) at the 3-position of the ring further decreased stability (T1/2 = 9.29 min). nih.gov In contrast, attaching an electron-withdrawing group (EWG) at the same position significantly enhanced metabolic stability, with half-lives increasing to over 100 minutes for some analogs, thereby increasing their potential for better in vivo exposure. nih.gov

Structural ModificationStrategyEffect on PropertiesExampleReference
Indazole CoreBioisosteric replacement for indole or phenolImproves metabolic stability and bioavailabilityGeneral drug design acs.orgnih.govpharmablock.com
Carboxylic Acid GroupReplacement with less acidic bioisosteres (e.g., 5-oxo-1,2,4-oxadiazole)Increases lipophilicity and oral bioavailabilityAT1 receptor antagonists nih.gov
Substitution at Indazole 3-positionAddition of Electron-Donating Group (EDG)Decreased metabolic stability (shorter T1/2)Selective Androgen Receptor Antagonists nih.gov
Addition of Electron-Withdrawing Group (EWG)Increased metabolic stability (longer T1/2) nih.gov

Drug Discovery and Development Pipeline for 5 Methyl 1h Indazole 4 Carboxylic Acid Based Therapeutics

Lead Identification and Optimization Campaigns

The identification of a lead compound is a critical first step in the development of new therapeutics. For derivatives of 5-Methyl-1H-indazole-4-carboxylic acid, this process is rooted in the broader understanding of the indazole nucleus as a versatile pharmacophore. The indazole ring system is a common feature in a variety of synthetic compounds that possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.

While specific lead identification campaigns for this compound are not extensively detailed in publicly available research, the general approach involves high-throughput screening of compound libraries or fragment-based screening to identify initial "hits" that exhibit a desired biological activity. Once a hit like an indazole derivative is identified, the process of lead optimization begins. This involves synthetic modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties.

For indazole-based compounds, structure-activity relationship (SAR) studies are crucial. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. For instance, modifications to the carboxylic acid group at the 4-position or the methyl group at the 5-position of this compound could be explored to enhance target binding or reduce off-target effects. The goal of these campaigns is to develop a lead compound with a desirable balance of efficacy and drug-like properties.

Preclinical Efficacy and Safety Assessment Methodologies

Following the identification and optimization of a lead candidate based on this compound, a rigorous preclinical evaluation is necessary to assess its efficacy and safety before it can be considered for human trials. This phase involves a combination of in vitro and in vivo studies.

In Vitro Assessment:

Initial efficacy testing is typically conducted using in vitro models. These can include:

Biochemical Assays: To determine the compound's direct effect on a specific molecular target, such as an enzyme or receptor. For example, if the therapeutic goal is to inhibit a particular kinase, an in vitro kinase assay would be employed.

Cell-based Assays: To evaluate the compound's activity in a more biologically relevant context. This could involve using cancer cell lines to assess anti-proliferative effects or immune cells to measure anti-inflammatory responses.

In Vivo Assessment:

Compounds that show promise in vitro proceed to in vivo testing in animal models of the target disease. The choice of animal model is critical and depends on the therapeutic indication. For example, if the compound is being developed as an anti-inflammatory agent, a rodent model of arthritis might be used. Key parameters measured during in vivo studies include:

Efficacy: Does the compound produce the desired therapeutic effect in the animal model?

Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME) by the body?

Pharmacodynamics (PD): How does the compound affect the body and its intended target over time?

Toxicology: What are the potential toxic effects of the compound at different dose levels?

Safety assessment is a cornerstone of preclinical development. This involves a battery of toxicology studies to identify any potential adverse effects. These studies are conducted in compliance with regulatory guidelines and are essential for establishing a safe starting dose for human clinical trials.

Potential for Drug Repurposing and Novel Combinatorial Therapies

Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, offers a promising strategy to accelerate the drug development process. While specific repurposing studies for this compound are not prominent in the current scientific literature, the broad biological activities of indazole derivatives suggest potential avenues for exploration. For example, an indazole-based compound initially developed for one therapeutic area, such as oncology, might be investigated for its efficacy in another, such as inflammatory diseases, based on its mechanism of action.

Furthermore, the development of novel combinatorial therapies, where a new drug is used in conjunction with one or more existing drugs, is a growing trend in medicine. A therapeutic based on this compound could potentially be combined with other agents to enhance efficacy or overcome drug resistance. The rationale for such combinations would be based on a deep understanding of the biological pathways involved in the disease and the mechanisms of action of the individual drugs.

Patent Landscape and Intellectual Property Considerations

The patent landscape for therapeutic agents based on this compound is a critical aspect of its commercial development. Patents provide the intellectual property protection necessary to justify the significant investment required for drug development.

An analysis of the patent landscape reveals that a number of patents have been filed for indazole derivatives with a wide range of therapeutic applications. Notably, some patents disclose indazole compounds as cannabinoid (CB)1 receptor agonists. bldpharm.comaaronchem.com These patents often claim a broad genus of indazole structures, which may encompass this compound or its derivatives.

The claims within these patents are of paramount importance. They define the scope of the invention and what is protected from use by others. For a therapeutic based on this compound to be commercially viable, it must have a strong patent position, either through a patent on the compound itself (composition of matter patent), its method of use for a specific disease, or its formulation.

A search of patent databases is essential to understand the existing intellectual property surrounding this compound and to identify any potential freedom-to-operate issues. The following table provides a snapshot of some relevant patent information for indazole derivatives.

Patent/Application NumberTitleKey Therapeutic Area/Mechanism
WO2009106982A1Indazole derivativesCB1 receptor agonists for conditions like pain and arthritis. bldpharm.comaaronchem.com

It is important to note that the field of medicinal chemistry is highly active, and new patent applications are constantly being filed. Therefore, a thorough and ongoing analysis of the patent landscape is crucial for any entity looking to develop and commercialize a therapeutic based on this compound.

Emerging Research Avenues and Future Outlook for 5 Methyl 1h Indazole 4 Carboxylic Acid

Exploration of New Therapeutic Indications

While direct clinical research on 5-Methyl-1h-indazole-4-carboxylic acid is not yet widely published, the therapeutic potential of the broader indazole carboxylic acid class of compounds provides a strong basis for future investigation. The indazole motif is a key component in numerous pharmaceuticals with antitumor, analgesic, and anti-inflammatory effects. researchgate.net Research into closely related analogues has revealed several promising therapeutic directions that could be explored for this compound.

Key potential therapeutic areas for indazole-based compounds include:

Oncology: Certain indazole derivatives have been investigated as kinase inhibitors, which play a crucial role in cancer cell signaling pathways. researchgate.net

Anti-inflammatory Activity: A number of indazole derivatives are known to possess potent anti-inflammatory properties. researchgate.netnih.gov

Male Contraception: Research into indazole carboxylic acid analogues has identified compounds with potent antispermatogenic effects, pointing towards the development of non-hormonal male contraceptives. nih.gov

One of the most potent new oral antispermatogenic indazole carboxylic acids to date is an analogue named gamendazole (B1674601). nih.gov Studies in rats demonstrated that a single oral dose of this compound could induce reversible infertility, suggesting that the Sertoli cells are a primary target. nih.gov The success of such analogues highlights a significant opportunity for this compound to be investigated for similar activities.

Table 1: Investigated Therapeutic Activities of Related Indazole Carboxylic Acid Derivatives

Therapeutic Area Compound Class Finding Source
Male Contraception Indazole carboxylic acid analogue (Gamendazole) A single oral dose of 6 mg/kg resulted in a 100% infertility rate in male rats, with fertility returning in a majority of subjects. nih.gov
Anti-inflammatory Indazole derivatives Compounds have shown significant anti-inflammatory activity, in some cases higher than standard drugs like diclofenac. researchgate.net
Anticancer Indazole derivatives The indazole scaffold is critical to numerous pharmaceuticals used in clinical cancer therapies. researchgate.net
Antiviral (Anti-HIV) Indazole derivatives The indazole ring system is associated with anti-HIV activities. nih.gov

Application in Materials Science and Coordination Chemistry

Beyond pharmacology, the molecular structure of this compound makes it a compelling candidate for applications in materials science, particularly in the field of coordination chemistry. The compound features multiple potential coordination sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. This allows it to act as a versatile ligand that can bind to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net

Indazoles are known to serve as effective ligands for metal complexes. researchgate.net The combination of the rigid indazole scaffold with the flexible coordination modes of the carboxylic acid group can lead to the creation of novel materials with unique structural, electronic, and photoluminescent properties. These materials could find potential applications in areas such as:

Gas Storage and Separation: The porous nature of MOFs makes them suitable for capturing and storing gases like carbon dioxide or hydrogen.

Catalysis: MOFs can serve as catalysts or catalyst supports, with the metal centers acting as active sites.

Sensing: The luminescent properties of coordination polymers can be altered by the presence of specific molecules, enabling their use as chemical sensors.

The synthesis of such materials would involve reacting this compound with various metal salts under specific conditions to control the dimensionality and topology of the resulting framework.

Table 2: Potential Coordination Sites and Applications in Materials Science

Functional Group Potential Coordination Site Application Area Rationale
Indazole Ring N1 and N2 atoms Coordination Polymers, MOFs The nitrogen atoms can coordinate to metal ions, acting as nodes in a larger framework.
Carboxylic Acid Oxygen atoms Coordination Polymers, MOFs The carboxylate group can bind to metal ions in various modes (monodentate, bidentate), influencing the structure of the resulting material.

Challenges, Opportunities, and Translational Research Perspectives

The path from a promising molecule to a clinically approved drug or a commercially viable material is fraught with challenges and opportunities.

Challenges:

Limited Specific Research: The primary challenge for this compound is the current lack of extensive, published research focused specifically on this isomer. Its biological and material properties are largely inferred from related compounds.

Therapeutic Window and Reversibility: For applications like male contraception, achieving a wide therapeutic window and ensuring complete reversibility are critical challenges, as noted in studies with the analogue gamendazole. nih.gov

Opportunities:

Untapped Therapeutic Potential: The promising results from related indazole carboxylic acids in contraception, oncology, and anti-inflammatory research present a significant opportunity. researchgate.netnih.gov this compound represents an unexplored asset in the search for new therapeutic agents.

Custom Ligand Design: In materials science, the compound offers the opportunity to be used as a bespoke organic linker for creating novel MOFs and coordination polymers with tailored properties. Its specific substitution pattern (4-carboxy, 5-methyl) distinguishes it from other indazole ligands that have been studied.

Translational Research Perspectives: The immediate future for this compound lies in foundational, preclinical research. A clear translational path would involve:

Systematic Biological Screening: Evaluating the compound's activity in a wide range of assays, focusing on kinase inhibition, anti-inflammatory pathways, and antispermatogenic effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related derivatives to understand how modifications to the core structure affect biological activity. This is crucial for optimizing potency and reducing potential toxicity.

Exploratory Materials Synthesis: Conducting systematic studies reacting the compound with a variety of metal ions to synthesize and characterize new coordination polymers and investigate their properties (e.g., porosity, luminescence, stability).

By pursuing these avenues, the scientific community can begin to unlock the full potential of this compound, moving it from a molecule of inferred potential to one of demonstrated value in medicine and materials science.

Q & A

Q. Basic Research Focus

  • X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to determine molecular geometry .
  • NMR/IR Spectroscopy: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and regiochemistry. 1^1H NMR can distinguish methyl groups (δ ~2.5 ppm) and aromatic protons .

Advanced Consideration
Combine experimental data with theoretical calculations (e.g., Hirshfeld surface analysis) to correlate electronic structure with spectral features. For polymorphic forms, use variable-temperature XRD to study phase transitions .

How can computational methods enhance the understanding of this compound’s reactivity and properties?

Advanced Research Focus
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), electrostatic potentials, and non-covalent interactions (e.g., hydrogen bonds). For example, studies on pyrazole-4-carboxylic acids used the B3LYP functional to model molecular orbitals and vibrational spectra, validating experimental IR/NMR data . Molecular dynamics simulations can further explore solvation effects and stability under physiological conditions.

What strategies are used to evaluate the biological activity of indazole derivatives like this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based or calorimetric methods.
  • Cell-Based Studies: Assess cytotoxicity, apoptosis induction, or anti-inflammatory activity in relevant cell lines. For example, indazole derivatives have been studied for anti-tumor activity via caspase activation pathways .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, nitro groups) to correlate structural features with bioactivity .

How should researchers handle contradictions in reported data for indazole derivatives?

Q. Methodological Approach

  • Reproducibility Checks: Replicate synthesis and characterization under controlled conditions (e.g., purity of starting materials, inert atmosphere).
  • Cross-Validation: Use complementary techniques (e.g., LC-MS for purity, XRD for structural confirmation) to resolve discrepancies in spectral data .
  • Meta-Analysis: Review literature for systematic errors (e.g., incorrect assignments of NMR peaks due to solvent effects) .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic Guidelines

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal: Follow institutional guidelines for hazardous organic waste. Neutralize acidic byproducts before disposal .

Which analytical techniques ensure purity and stability of this compound in research settings?

Q. Methodological Answer

  • HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition temperatures.
  • Accelerated Stability Studies: Store samples under stress conditions (high humidity, elevated temperature) and monitor degradation via NMR or UV-Vis spectroscopy .

How do structural modifications of this compound influence its physicochemical properties?

Q. Advanced Research Focus

  • Salt Formation: Improve solubility via sodium or potassium salts of the carboxylic acid group.
  • Derivatization: Esterification (e.g., methyl ester in ) or amide formation alters lipophilicity, impacting bioavailability .
  • Crystallography: Introduce halogen substituents (e.g., bromine) to study packing motifs and melting point variations .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodological Considerations

  • Reaction Scalability: Transition from batch to flow chemistry for exothermic reactions (e.g., cyclocondensation).
  • Purification: Optimize column chromatography or recrystallization protocols to maintain yield at larger scales .
  • Regulatory Compliance: Document impurities and stability data per ICH guidelines for regulatory submissions .

How can researchers leverage indazole derivatives in multidisciplinary studies (e.g., materials science or neuropharmacology)?

Q. Emerging Applications

  • Metal-Organic Frameworks (MOFs): Utilize the carboxylic acid group for coordination with metal ions, creating porous materials for catalysis or sensing .
  • Neuroactive Agents: Explore modulatory effects on receptors (e.g., AMPA/kainate receptors) using electrophysiological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.